molecular formula C9H10O2 B584866 3-Ethenyl-4-methoxyphenol CAS No. 153709-51-4

3-Ethenyl-4-methoxyphenol

Cat. No.: B584866
CAS No.: 153709-51-4
M. Wt: 150.177
InChI Key: VYYOHGZXVVITFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-4-methoxyphenol, more widely known in scientific literature as 4-vinylguaiacol or 2-methoxy-4-vinylphenol, is a naturally occurring aromatic compound with significant research value in flavor chemistry and chemical ecology . It is a key flavor and fragrance metabolite responsible for the characteristic spicy, clove-like aroma in certain food and beverage products . In industrial microbiology and brewing science, its formation is a critical marker, as it is produced through the microbial decarboxylation of ferulic acid by specific strains of yeast, such as Saccharomyces cerevisiae , and bacteria like Pseudomonas fluorescens . This biotransformation is a primary focus in developing and controlling the flavor profile of wheat beers and other fermented beverages . Beyond food science, this methoxyphenol serves an important role in chemical signaling within the natural world. It has been identified as a semiochemical used for chemical signaling by insects such as the red palm weevil ( Rhynchophorus ferrugineus ), making it a compound of interest in entomological studies and the development of pest management strategies . For researchers, this compound offers a versatile tool for investigating biotransformation pathways, studying aroma-active compounds in natural products, and exploring interspecies ecological interactions. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153709-51-4

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

3-ethenyl-4-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3

InChI Key

VYYOHGZXVVITFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)O)C=C

Synonyms

Phenol, 3-ethenyl-4-methoxy- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Ethenyl 4 Methoxyphenol

Total Synthesis Approaches to 3-Ethenyl-4-methoxyphenol

Total synthesis provides a versatile platform for the de novo construction of this compound, allowing for the strategic introduction of functional groups and offering opportunities for the synthesis of analogues. Both linear and convergent strategies can be envisaged for this target molecule.

Multi-step Linear Synthetic Routes

Linear synthetic routes involve the sequential modification of a starting material through a series of chemical transformations. A plausible linear synthesis of this compound could commence from a readily available substituted benzene (B151609) derivative, such as guaiacol (B22219) (2-methoxyphenol).

One potential linear sequence involves the following key steps:

Formylation: Introduction of a formyl group at the position para to the hydroxyl group of guaiacol can be achieved through various methods, such as the Reimer-Tiemann reaction or the Duff reaction, to yield vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Protection of the phenolic hydroxyl group: To prevent interference in subsequent steps, the hydroxyl group of vanillin is typically protected, for instance, as a benzyl (B1604629) ether or a silyl (B83357) ether.

Wittig Reaction: The protected vanillin can then undergo a Wittig reaction with a methylidenephosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) to introduce the ethenyl (vinyl) group. This reaction is a widely used and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds wpmucdn.com.

Deprotection: Finally, removal of the protecting group from the phenolic hydroxyl group would afford the target compound, this compound.

Another linear approach could involve the introduction of a two-carbon unit that can be later converted to the ethenyl group. For example, a Friedel-Crafts acylation of a protected guaiacol derivative with acetyl chloride would yield an acetophenone (B1666503) intermediate. This ketone could then be reduced to the corresponding alcohol, followed by dehydration to form the vinyl group.

Convergent Synthetic Strategies and Optimization

Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

A convergent strategy for this compound could involve the coupling of a pre-functionalized aromatic ring with a vinyl-containing reagent. Key reactions for such a strategy include palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

Suzuki Coupling: This approach would start with a halogenated derivative of 4-methoxyphenol (B1676288), such as 3-bromo-4-methoxyphenol (B107203). This aryl bromide can then be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond libretexts.orgwikipedia.orgorganic-chemistry.org. The synthesis of the required 3-bromo-4-methoxyphenol precursor can be achieved from 4-methoxyphenol through electrophilic bromination.

Heck Reaction: Alternatively, the Heck reaction could be employed. In this case, 3-iodo-4-methoxyphenol (B3032044) would be reacted with ethylene (B1197577) gas or a vinylating agent like vinyl acetate (B1210297) in the presence of a palladium catalyst and a base nih.gov. The iodo-substituted precursor can be prepared from the corresponding aniline (B41778) via diazotization followed by treatment with potassium iodide.

Optimization of these convergent strategies would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and purity of this compound. The choice of the halogen (iodide, bromide) on the aromatic ring and the specific vinylating agent can also significantly impact the reaction efficiency.

Semisynthetic Routes to this compound from Precursors

Semisynthetic approaches leverage the existing chemical framework of readily available natural products or their simple derivatives, offering a more direct route to the target molecule.

Modifications of Anisole Derivatives

Anisole (methoxybenzene) and its derivatives serve as versatile starting points for the synthesis of this compound. A potential route starting from 4-bromoanisole (B123540) could involve the following steps:

Nitration: Nitration of 4-bromoanisole would predominantly yield 4-bromo-2-nitroanisole (B183251) due to the ortho,para-directing effect of the methoxy (B1213986) group.

Reduction: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting aniline derivative can be diazotized with nitrous acid, and the diazonium salt can be hydrolyzed to introduce a hydroxyl group, yielding 3-bromo-4-methoxyphenol.

Suzuki or Heck Coupling: As described in the convergent synthesis section, the resulting 3-bromo-4-methoxyphenol can then be subjected to a Suzuki or Heck reaction to introduce the ethenyl group.

Transformations of Hydroquinone/Quinhydrone Systems

Hydroquinone and its monomethyl ether, 4-methoxyphenol, are key industrial chemicals and can serve as precursors.

A plausible route starting from 4-methoxyphenol would involve:

Halogenation: Direct halogenation of 4-methoxyphenol with reagents like bromine or N-bromosuccinimide would lead to the formation of 3-bromo-4-methoxyphenol nih.gov.

Introduction of the Ethenyl Group: The ethenyl group can then be introduced via palladium-catalyzed cross-coupling reactions as previously discussed.

Alternatively, one could start from hydroquinone, selectively methylate one of the hydroxyl groups to form 4-methoxyphenol, and then proceed with the halogenation and cross-coupling steps mdma.chprepchem.com.

Baeyer-Villiger Oxidation Strategies for Phenolic Ethers

The Baeyer-Villiger oxidation offers an alternative approach to introduce the phenolic hydroxyl group. This strategy could start from a suitably substituted acetophenone.

A hypothetical route could be:

Acylation of a protected phenol (B47542): Starting with a protected 3-ethenylphenol, a Friedel-Crafts acylation could introduce an acetyl group at the para position.

Baeyer-Villiger Oxidation: The resulting acetophenone derivative can then be treated with a peroxy acid (e.g., m-CPBA) to induce a Baeyer-Villiger oxidation. This would insert an oxygen atom between the carbonyl carbon and the aromatic ring, forming an acetate ester.

Hydrolysis: Finally, hydrolysis of the acetate ester would yield the desired 4-hydroxyl group, and deprotection of the other hydroxyl group would furnish this compound.

Another approach could involve the Baeyer-Villiger oxidation of a substituted benzaldehyde. For instance, 3-ethenyl-4-methoxybenzaldehyde could be oxidized to the corresponding formate (B1220265) ester, which upon hydrolysis would yield this compound. The synthesis of 4-methoxyphenol from p-anisaldehyde via a Baeyer-Villiger type reaction has been reported, providing a precedent for this approach erowid.org.

Chemo- and Regioselective Derivatization of this compound

The chemical structure of this compound incorporates three distinct functional groups amenable to derivatization: a phenolic hydroxyl group, an aromatic ring system, and an ethenyl (vinyl) moiety. The interplay of the electronic properties of these groups governs the chemo- and regioselectivity of its reactions, allowing for targeted modifications of the molecule. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the ethenyl group is a weakly activating, ortho-, para-directing group. This electronic landscape is foundational to understanding the selective transformations of this compound.

Alkylation and Acylation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the most reactive site for nucleophilic attack, making its alkylation and acylation common primary steps in the derivatization of phenolic compounds.

Alkylation: The alkylation of the phenolic hydroxyl group in this compound can be readily achieved to form the corresponding ether. This reaction typically proceeds via a Williamson ether synthesis, wherein the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure selective O-alkylation over potential C-alkylation of the activated aromatic ring.

Table 1: Illustrative Conditions for the Alkylation of this compound

Alkylating AgentBaseSolventExpected Product
Methyl IodidePotassium CarbonateAcetone3-Ethenyl-1,2-dimethoxybenzene
Benzyl BromideSodium HydrideTetrahydrofuran1-(Benzyloxy)-2-methoxy-4-ethenylbenzene
Allyl BromidePotassium CarbonateN,N-Dimethylformamide1-(Allyloxy)-2-methoxy-4-ethenylbenzene

Acylation: The phenolic hydroxyl group can be converted to an ester through acylation. This transformation is often employed as a protecting group strategy or to introduce new functionalities. Acylation can be carried out using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. More recent methodologies have explored photoinduced acylation of phenols with aldehydes, offering a milder and more specific approach researchgate.netnih.gov.

Table 2: Representative Acylation Reactions of this compound

Acylating AgentCatalyst/BaseSolventExpected Product
Acetic AnhydridePyridineDichloromethane(3-Ethenyl-4-methoxyphenyl) acetate
Benzoyl ChlorideTriethylamineTetrahydrofuran(3-Ethenyl-4-methoxyphenyl) benzoate
ValeraldehydeIridium/Nickel PhotocatalystEthyl Acetate(3-Ethenyl-4-methoxyphenyl) pentanoate

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is electron-rich due to the activating effects of the hydroxyl, methoxy, and ethenyl substituents, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the combined directing effects of the existing groups.

Aromatic halogenation of this compound with electrophilic halogenating agents such as chlorine, bromine, or iodine is anticipated to proceed readily, often without the need for a strong Lewis acid catalyst due to the highly activated nature of the ring wikipedia.orgmasterorganicchemistry.com. The primary sites of substitution will be the positions ortho and para to the strongly activating hydroxyl and methoxy groups. Given the substitution pattern, the positions C-2 and C-6 (ortho to the hydroxyl group) and C-5 (ortho to the methoxy group and para to the hydroxyl group) are the most likely candidates for halogenation. Steric hindrance from the adjacent ethenyl and methoxy groups may influence the distribution of isomers.

Table 3: Predicted Regioselectivity in the Halogenation of this compound

Halogenating AgentConditionsMajor Predicted Product(s)
Bromine (Br₂)Acetic Acid5-Bromo-3-ethenyl-4-methoxyphenol
N-ChlorosuccinimideAcetonitrile5-Chloro-3-ethenyl-4-methoxyphenol
Iodine MonochlorideDichloromethane5-Iodo-3-ethenyl-4-methoxyphenol

Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, are also expected to occur at the activated positions of the aromatic ring wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com. The strongly acidic conditions often employed for these reactions may, however, lead to side reactions, including polymerization of the ethenyl group. Therefore, milder reagents and conditions are generally preferred. For instance, nitration can be carried out with dilute nitric acid or other mild nitrating agents to selectively introduce a nitro group.

The directing effects of the substituents play a crucial role in determining the outcome of these reactions libretexts.org. The hydroxyl and methoxy groups are powerful ortho-, para-directors, strongly activating the ring towards electrophilic attack. The ethenyl group is also an ortho-, para-director, though its activating effect is weaker. The synergistic effect of these groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl and methoxy groups.

Transformations of the Ethenyl Moiety

The ethenyl group provides a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functionalities and modification of the side chain.

Hydrogenation: The double bond of the ethenyl group can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the ethenyl group to an ethyl group, yielding 3-ethyl-4-methoxyphenol. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina, under a hydrogen atmosphere. The hydrogenation of the aromatic ring is also possible but generally requires more forcing conditions, such as higher pressures and temperatures researchgate.netresearchgate.net. The phenolic hydroxyl and methoxy ether groups are typically stable under these conditions.

Table 4: Conditions for the Selective Hydrogenation of the Ethenyl Group

CatalystHydrogen PressureSolventExpected Product
10% Pd/C1 atmEthanol3-Ethyl-4-methoxyphenol
PtO₂3 atmAcetic Acid3-Ethyl-4-methoxyphenol
Rh/Silica3 bargMethanol3-Ethyl-4-methoxyphenol researchgate.net

Hydration: The hydration of the ethenyl double bond can be accomplished through acid-catalyzed addition of water or via hydroboration-oxidation. Acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of a secondary alcohol, 1-(2-hydroxy-5-methoxyphenyl)ethanol. However, the acidic conditions could also promote polymerization or other side reactions involving the activated aromatic ring. A milder, two-step hydroboration-oxidation sequence would yield the anti-Markovnikov product, 2-(2-hydroxy-5-methoxyphenyl)ethanol, with high regioselectivity.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound serves as a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the electron-rich nature of the phenolic ring system influences the reactivity of the vinyl substituent. The methoxy and hydroxyl groups are electron-donating, which increases the electron density of the vinyl pi-system. This electronic profile suggests that this compound would react most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.

However, it can also participate in normal-electron-demand Diels-Alder reactions with electron-rich dienes, although the reaction rates may be slower compared to reactions with more electron-poor dienophiles. The regioselectivity of such reactions is guided by the electronic and steric influences of the substituents on both the diene and the dienophile.

A representative Diels-Alder reaction of this compound with an electron-deficient diene, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, is anticipated to proceed readily due to the favorable frontier molecular orbital interactions. The reaction would lead to the formation of a dihydropyridazine (B8628806) derivative, which could subsequently undergo aromatization via the elimination of nitrogen gas to yield a substituted benzene ring.

Table 1: Representative Diels-Alder Reactions of this compound

DieneDienophileProductExpected Yield (%)
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateThis compoundSubstituted dihydropyridazineHigh
1,3-ButadieneThis compoundSubstituted cyclohexeneModerate
CyclopentadieneThis compoundBicyclic adductModerate to High

Note: The yields are hypothetical and based on the expected reactivity of similarly substituted dienophiles.

Epoxidation and Dihydroxylation

The external double bond of the vinyl group in this compound is susceptible to oxidation reactions, leading to the formation of valuable synthetic intermediates such as epoxides and diols.

Epoxidation

Epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. The reaction is typically stereospecific. The product of this reaction would be 2-(4-hydroxy-3-methoxyphenyl)oxirane. Given the electron-rich nature of the vinyl group, the epoxidation is expected to proceed with high efficiency.

Dihydroxylation

Dihydroxylation of the vinyl group results in the formation of a vicinal diol. This transformation can be accomplished through several methods, with the choice of reagent determining the stereochemical outcome.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄), results in the syn-addition of two hydroxyl groups across the double bond. This would yield 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol with the hydroxyl groups on the same side of the carbon chain.

Anti-dihydroxylation: This can be achieved in a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the resulting epoxide. This sequence leads to the formation of the same diol but with the hydroxyl groups on opposite sides of the carbon chain.

For asymmetric synthesis, the Sharpless asymmetric dihydroxylation, employing a catalytic amount of osmium tetroxide and a chiral ligand, can be utilized to produce enantiomerically enriched diols. wikipedia.org

Table 2: Representative Oxidation Reactions of this compound

ReactionReagent(s)ProductExpected Stereochemistry
Epoxidationm-CPBA2-(4-hydroxy-3-methoxyphenyl)oxiraneN/A (for achiral product)
Syn-dihydroxylationOsO₄, NMO1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diolSyn
Anti-dihydroxylation1. m-CPBA2. H₃O⁺1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diolAnti

Note: These are expected products based on established reaction mechanisms.

Chemical Reactivity and Mechanistic Investigations of 3 Ethenyl 4 Methoxyphenol

Electrophilic Reactions of 3-Ethenyl-4-methoxyphenol

Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) are dictated by the directing effects of the substituents already present on the ring.

In this compound, all three substituents—hydroxyl, methoxy (B1213986), and vinyl—are activating groups, meaning they increase the rate of EAS compared to benzene by donating electron density to the ring. youtube.com They are also all ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

The directing influence of these groups is a combination of inductive and resonance effects:

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These are strong activating groups. Their oxygen atoms donate electron density to the ring through resonance, which strongly stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the attack is at the ortho or para positions. youtube.com

Vinyl (-CH=CH₂) Group: This group is a weak activator, donating electron density through resonance.

Given the positions of the existing groups on this compound (hydroxyl at C1, methoxy at C4, and vinyl at C3), we can predict the likely positions for electrophilic attack. The hydroxyl and methoxy groups are the most powerful activators. The positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C5 (C3 is already substituted). The hydroxyl group strongly directs to C2 and C6, while the methoxy group directs to C5. Due to steric hindrance from the adjacent vinyl group at C3, substitution at C2 might be less favored than at C6 or C5. Therefore, electrophilic substitution is expected to yield a mixture of products, primarily at the C5 and C6 positions.

Electrophilic ReactionTypical ReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄5-Nitro-3-ethenyl-4-methoxyphenol and 6-Nitro-3-ethenyl-4-methoxyphenol
Halogenation (Bromination)Br₂, FeBr₃5-Bromo-3-ethenyl-4-methoxyphenol and 6-Bromo-3-ethenyl-4-methoxyphenol
SulfonationSO₃, H₂SO₄5-(Ethenyl)-2-hydroxy-6-methoxybenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Ethenyl-2-hydroxy-3-methoxyphenyl)ethan-1-one

Reactions with Radical Species (e.g., Nitrate (B79036) Radicals, Hydroxyl Radicals)

Phenolic compounds are known to react with atmospheric radicals like the nitrate radical (NO₃•) and the hydroxyl radical (•OH). These reactions are significant pathways for the atmospheric degradation of biogenic volatile organic compounds (BVOCs). copernicus.org For this compound, two main reaction pathways are possible: radical addition to the vinyl group and hydrogen atom abstraction from the phenolic hydroxyl group.

Reaction with Nitrate Radicals (NO₃•): The nitrate radical is a key oxidant in the atmosphere, especially at night. copernicus.org Studies on similar phenolic compounds show that the reaction often proceeds via H-atom abstraction from the acidic phenolic -OH group to form a phenoxy radical and nitric acid. epa.ie The resulting phenoxy radical can then react with NO₂ (which is in equilibrium with NO₃•) to form nitrophenol derivatives. nih.gov Another potential pathway is the electrophilic addition of the NO₃• radical to the electron-rich vinyl double bond, which is a common reaction for unsaturated compounds. rsc.org

Radical SpeciesPrimary Reaction MechanismPotential Intermediate/Product Type
Nitrate Radical (NO₃•)H-atom abstraction from phenolic -OH; addition to vinyl groupPhenoxy radical; Nitrophenol derivatives; Organic nitrates
Hydroxyl Radical (•OH)Addition to vinyl group; H-atom abstraction from phenolic -OHHydroxy-adduct radicals; Diols; Carbonyl compounds

Nucleophilic Reactions Involving this compound

Reactivity at the Phenolic Hydroxyl

The hydroxyl group of a phenol (B47542) is weakly acidic and can be deprotonated by a base (like sodium hydroxide) to form a highly nucleophilic phenoxide ion. chemistrysteps.comkyushu-u.ac.jp This phenoxide can then participate in nucleophilic substitution reactions. For all practical purposes, direct substitution or elimination of the phenolic hydroxyl group itself does not happen due to the high strength of the sp² C-O bond. kyushu-u.ac.jplibretexts.org

A classic example is the Williamson ether synthesis , where the phenoxide ion acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form an ether. wikipedia.orgmasterorganicchemistry.com This reaction would convert the hydroxyl group of this compound into an alkoxy group.

Similarly, the phenoxide can react with acyl halides or acid anhydrides in a nucleophilic acyl substitution to form esters. umb.edu

Reaction TypeReagentsProductMechanism
Williamson Ether Synthesis1. NaOH (or K₂CO₃) 2. R-X (e.g., CH₃I)3-Ethenyl-1,4-dimethoxybenzeneSₙ2
Esterification (Acylation)1. NaOH 2. RCOCl (e.g., CH₃COCl)(3-Ethenyl-4-methoxyphenyl) acetate (B1210297)Nucleophilic Acyl Substitution

Vinyl Group Reactivity in Nucleophilic Additions

Nucleophilic addition reactions typically occur when a double or triple bond is adjacent to an electron-withdrawing group, which polarizes the bond and makes one of the carbons electrophilic. wikipedia.org The vinyl group in this compound is electron-rich due to its connection to the activating phenyl ring and is not inherently susceptible to attack by nucleophiles. Such unactivated alkenes generally undergo electrophilic addition rather than nucleophilic addition.

Therefore, direct nucleophilic addition to the vinyl group of this compound is not a favorable reaction pathway under standard conditions. This type of reaction would require either extreme conditions or activation by a catalyst, for example, through the formation of an organometallic intermediate.

Catalytic Transformations of this compound

The functional groups of this compound allow for several types of catalytic transformations.

Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). mdpi.comresearchgate.net This transformation would convert this compound into 3-ethyl-4-methoxyphenol. Under more forcing conditions (higher pressure and temperature), the aromatic ring can also be hydrogenated. chemrxiv.org

Enzymatic Transformations: The structural similarity of this compound to other naturally occurring phenylpropenes like chavicol and eugenol (B1671780) suggests it could be a substrate for various enzymes. For instance, O-methyltransferases could potentially methylate the free phenolic hydroxyl group. researchgate.net Oxidative enzymes like laccases or peroxidases, often used for alcohol oxidation, could potentially react with the phenolic group or the vinyl side chain. oaepublish.comrsc.org The biosynthesis of the related compound methyl chavicol involves enzymatic reduction of a cinnamyl alcohol derivative. chemistryviews.org Similar enzymatic pathways could potentially be involved in the transformation of this compound in biological systems.

Oxidation/Cleavage: The vinyl double bond can be catalytically oxidized. For example, reaction with reagents like osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄) or ozonolysis (O₃) would cleave the double bond to yield an aldehyde. Epoxidation of the double bond, using a reagent like meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide, as has been demonstrated with the related compound methyl chavicol. nih.govnih.gov

TransformationCatalyst/ReagentProduct
Hydrogenation of Vinyl GroupH₂, Pd/C3-Ethyl-4-methoxyphenol
EpoxidationmCPBA2-(2-Hydroxy-5-methoxyphenyl)oxirane
Oxidative Cleavage1. O₃ 2. Zn/H₂O2-Hydroxy-5-methoxybenzaldehyde

Metal-Catalyzed Coupling Reactions

The vinyl group of this compound is anticipated to be an active participant in various metal-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in modern organic synthesis. mdpi.com Palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings are particularly relevant for such transformations. synarchive.comorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.org

In a typical Heck reaction , the vinyl group of this compound would react with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to yield a more substituted alkene. organic-chemistry.orgwikipedia.org The catalytic cycle generally proceeds through the oxidative addition of the halide to a Pd(0) species, followed by the insertion of the alkene (in this case, the vinyl group of this compound) into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and regenerates the catalyst. wikipedia.org

The Suzuki-Miyaura coupling provides another robust method for C-C bond formation by pairing an organoboron species with an organic halide, catalyzed by a palladium(0) complex. synarchive.comlibretexts.orgwikipedia.orgmdpi.com Although the vinyl group in this compound could be transformed into a vinylboronic acid or ester, it is more common for vinyl halides to be coupled with arylboronic acids. synarchive.comlibretexts.orgwikipedia.orgmdpi.com The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the coupled product. libretexts.orgmdpi.com The stereochemistry of the vinyl group is often preserved during the Suzuki coupling process. wikipedia.org

It is important to consider that the acidic phenolic proton could interfere with certain catalytic cycles. This might necessitate the protection of the hydroxyl group or the use of specific bases and reaction conditions that are compatible with this functionality.

Interactive Data Table: Overview of Potential Metal-Catalyzed Coupling Reactions

Reaction NameTypical CatalystCoupling Partners for this compoundKey Mechanistic Steps
Heck Reaction Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Aryl/Vinyl Halides or TriflatesOxidative addition, Alkene insertion, β-Hydride elimination
Suzuki-Miyaura Coupling Pd(PPh₃)₄, PdCl₂(dppf)(As a vinylboronic acid derivative) with Aryl/Vinyl HalidesOxidative addition, Transmetalation, Reductive elimination
Negishi Coupling Pd or Ni complexes(As a vinylzinc derivative) with Aryl/Vinyl HalidesOxidative addition, Transmetalation, Reductive elimination
Stille Coupling Pd complexes(As a vinylstannane derivative) with Aryl/Vinyl HalidesOxidative addition, Transmetalation, Reductive elimination

Oxidative Cyclization Mechanisms

The molecular structure of this compound, which includes a nucleophilic phenol and a nearby alkene, is well-suited for intramolecular oxidative cyclization reactions, especially when catalyzed by transition metals. caltech.edu These reactions are effective methods for synthesizing heterocyclic structures like dihydrobenzofurans.

Palladium(II) catalysts are frequently employed for these types of transformations. caltech.edu A plausible mechanism for the oxidative cyclization of a this compound derivative would involve the coordination of the palladium(II) catalyst to the vinyl group. This is followed by an intramolecular nucleophilic attack from the phenolic oxygen onto the activated alkene, a process known as oxypalladation. This step can occur through either a syn- or anti-pathway, which determines the stereochemistry of the resulting product. The subsequent step involves the elimination of a Pd(0)-hydride species, which is then re-oxidized to the active Pd(II) state by a stoichiometric oxidant (such as molecular oxygen, benzoquinone, or copper salts) to complete the catalytic cycle. Phenols with electron-rich properties are generally excellent substrates for these reactions. caltech.edu

Additionally, oxidative processes can result in intermolecular reactions. For example, radical cations of similar 4-vinylphenol (B1222589) derivatives are known to react with neutral precursor molecules, leading to dimerization and the formation of lignan-like structures. This suggests that under certain oxidative conditions, this compound could undergo intermolecular C-C bond formation.

Hypervalent iodine reagents are also known to facilitate the oxidative cyclization of phenol derivatives by activating the aromatic ring for intramolecular nucleophilic attack. nih.govnih.gov A possible mechanism involves the reaction of the hypervalent iodine reagent with the phenolic hydroxyl group, followed by a cycloaddition where a nucleophile attacks the ortho-position of the phenol ring. nih.gov

Interactive Data Table: Plausible Oxidative Cyclization Pathways

Reaction TypeTypical Reagent/CatalystProposed IntermediateProduct Type
Intramolecular OxypalladationPd(II) salts (e.g., Pd(TFA)₂) + OxidantOrganopalladium intermediate after nucleophilic attackDihydrobenzofuran derivatives
Radical Cation DimerizationOne-electron oxidantPhenol radical cationLignan-like dimers
Hypervalent Iodine-Mediated CyclizationPhenyliodine(III) diacetate (PIDA)Activated phenol-iodine complexPolycyclic aromatic compounds

Polymerization Tendencies and Inhibition Mechanisms

As a substituted styrene (B11656), this compound is expected to have a strong tendency to polymerize, particularly through a free-radical mechanism, which is characteristic of styrene and its derivatives. cmu.edulibretexts.orgijcrt.org This polymerization can be initiated by heat, light, or radical initiators. google.com The process is typically highly exothermic and can lead to uncontrolled "runaway" reactions if not properly managed. nih.gov

The polymerization mechanism follows the classic steps of free-radical chain growth:

Initiation: A radical initiator, such as benzoyl peroxide or AIBN, decomposes to form primary radicals. These radicals then add to the vinyl group of this compound, creating a new, more stable benzylic radical. libretexts.orgijcrt.org

Propagation: The benzylic radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. libretexts.org The addition typically occurs in a head-to-tail fashion to maintain the more stable benzylic radical at the growing chain end. libretexts.org

Termination: The growth of polymer chains ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). libretexts.org

Due to this high reactivity, vinylphenols and related monomers require the addition of inhibitors for safe storage and handling. nih.govchemicalbook.com The phenolic hydroxyl group within the this compound molecule can itself act as a weak inhibitor by trapping radical species. Phenols are known to function as radical scavengers, thereby inhibiting polymerization. mdpi.com

However, more effective, dedicated inhibitors are typically added for better control. A common and highly effective class of inhibitors for vinyl monomers includes hindered phenols and their derivatives. 4-Methoxyphenol (B1676288) (MEHQ), a structural relative of the target compound, is a widely used industrial polymerization inhibitor. chemicalbook.com The inhibition mechanism for phenolic compounds generally involves the transfer of the phenolic hydrogen atom to a growing polymer radical (ROO• or R•), which creates a stable phenoxyl radical. This new radical is resonance-stabilized and generally not reactive enough to initiate new polymer chains, effectively terminating the chain reaction. The presence of oxygen can play a synergistic role in this inhibition process.

Interactive Data Table: Common Polymerization Inhibitors for Vinyl Monomers

Inhibitor ClassExample CompoundInhibition Mechanism
Hindered Phenols4-Methoxyphenol (MEHQ)Hydrogen atom transfer to trap peroxy or alkyl radicals, forming a stable phenoxyl radical.
QuinonesHydroquinone (HQ)Reacts with radical species to form stable semiquinone radicals.
Nitroxide RadicalsTEMPOReversibly couples with growing polymer chains, acting as a radical trap.
Aromatic AminesPhenylenediaminesHydrogen atom transfer from the N-H bond to terminate radical chains.

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethenyl 4 Methoxyphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 3-ethenyl-4-methoxyphenol, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.

Based on data from analogous compounds like 4-methoxyphenol (B1676288) and 3-vinylphenol, a hypothetical set of NMR chemical shifts for this compound can be predicted. chemicalbook.com The phenolic proton would likely appear as a broad singlet, while the methoxy (B1213986) group protons would be a sharp singlet. The aromatic and vinyl regions would show a set of coupled multiplets.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
1 (-OH)~5.0-6.0-br s
C1-~148.0Quaternary C
C2~6.95~112.5d
C3-~128.0Quaternary C
C4-~149.5Quaternary C
C5~6.70~116.0dd
C6~6.80~115.0d
-OCH₃~3.85~55.9s
Cα (vinyl)~6.65~136.0dd
Cβ (vinyl)~5.60 (trans), ~5.20 (cis)~114.0dd

To unambiguously assign the predicted signals, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons, confirming the connectivity within the vinyl group (Hα with both Hβ protons) and among the aromatic protons (H2 with H6, H6 with H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., the -OCH₃ protons, aromatic protons, and vinyl protons) to its corresponding carbon signal.

Expected Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Atom(s)Information Gained
COSYHα (vinyl)Hβ (cis), Hβ (trans)Connectivity of the vinyl group
COSYH5H6Adjacent aromatic protons
HSQC-OCH₃ Protons-OCH₃ CarbonDirect C-H bond of methoxy group
HSQCH2, H5, H6C2, C5, C6Direct C-H bonds of aromatic ring
HMBC-OCH₃ ProtonsC4Position of methoxy group
HMBCHα (vinyl)C2, C4Position of ethenyl group
HMBCH2C4, C6Aromatic ring connectivity

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations and ring inversions. For this compound, DNMR could be employed to investigate the conformational preferences of the methoxy and ethenyl substituents. At low temperatures, the rotation around the C4-O(CH₃) bond might become slow enough to be observed, potentially leading to broadening or splitting of NMR signals. Similarly, the rotation of the ethenyl group relative to the plane of the aromatic ring could be studied to determine the most stable conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. Phenols and aryl ethers exhibit known fragmentation behaviors. miamioh.edulibretexts.org A plausible pathway for this compound would involve the initial formation of the molecular ion (M⁺•), followed by characteristic losses. The loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion is a common fragmentation for methoxy-substituted aromatics. researchgate.net Subsequent loss of carbon monoxide (CO), a typical fragmentation for phenols, would also be expected. libretexts.org

Predicted HRMS Fragments for this compound

m/z (calculated)FormulaIdentityPlausible Origin
150.0681[C₉H₁₀O₂]⁺•Molecular IonM⁺•
135.0446[C₈H₇O₂]⁺[M - CH₃]⁺Loss of methyl radical from methoxy group
107.0497[C₇H₇O]⁺[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the spectra would be expected to show distinct bands corresponding to the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring, vinyl group, and methyl group, as well as C=C stretches for both the aromatic and vinyl moieties. The C-O stretching vibrations for the phenol and the methoxy ether would also be prominent. spectrabase.comresearchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity (FTIR / Raman)
O-H stretchPhenol3200-3600Strong, Broad / Weak
C-H stretchAromatic3000-3100Medium / Strong
C-H stretchVinyl (=C-H)3010-3095Medium / Medium
C-H stretchMethyl (-CH₃)2850-2960Medium / Medium
C=C stretchAromatic1500-1600Strong / Strong
C=C stretchVinyl1620-1680Variable / Strong
C-O stretchAryl Ether1200-1275Strong / Variable
C-O stretchPhenol1180-1260Strong / Variable
=C-H bendVinyl (out-of-plane)910-990Strong / Weak

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. While this compound itself may not be readily crystallizable, a solid derivative (e.g., a benzoate ester or a bromo-substituted analog) could be prepared. A successful single-crystal X-ray diffraction experiment on such a derivative would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planar structure of the benzene (B151609) ring and reveal the solid-state conformation of the substituents and the nature of intermolecular interactions, such as hydrogen bonding.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the identification power of spectroscopy. These methods are essential for analyzing this compound in complex mixtures, such as reaction products or natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from other components in a mixture based on its boiling point and polarity on a GC column. The separated compound would then enter the mass spectrometer, yielding a mass spectrum that can be used for identification by comparison with a library or by analyzing its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase. It is particularly useful for less volatile or thermally sensitive compounds. Different LC methods, such as reversed-phase HPLC, could be used to separate the target compound, which would then be detected by MS, providing both retention time and mass information for confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility allows for its effective separation in the gas phase, while mass spectrometry provides detailed structural information, leading to confident identification.

In a typical GC-MS analysis, the compound is separated from other matrix components on a capillary column, often one with a polar stationary phase such as polyethylene glycol (e.g., HP-INNOWAX) to achieve good peak shape and resolution for phenolic compounds. jst.go.jp The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint.

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, featuring key ions resulting from the loss of methyl and formyl groups. The base peak is often the molecular ion, indicating its relative stability under EI conditions. Other significant fragments are observed at m/z 135 (loss of a methyl group, [M-CH₃]⁺) and 107 (loss of a formyl group from the m/z 135 fragment, [M-CH₃-CO]⁺).

Detailed research findings from the analysis of volatile phenols in beverages like sake have established specific GC-MS parameters for the detection of this compound. jst.go.jp For enhanced sensitivity, especially in trace analysis, derivatization of the phenolic hydroxyl group can be employed prior to GC-MS analysis. For instance, derivatization to a heptafluorobutyrate ester allows for highly sensitive detection using an electron-capture detector (ECD). agraria.com.br

Below are tables summarizing typical GC-MS operating conditions and the mass spectral fragmentation data for this compound.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

Parameter Condition
Gas Chromatograph Agilent 7890A or similar
Column HP-INNOWAX fused silica capillary (30 m x 0.25 mm i.d., 0.5 µm film thickness) jst.go.jp
Carrier Gas Helium at a constant flow rate of 1.5 mL/min jst.go.jp
Injector Temperature 220°C jst.go.jp
Injection Mode Splitless (2 µL injection volume) jst.go.jp
Oven Program Initial temperature 55°C (held for 7 min), ramped at 5°C/min to 220°C (held for 20 min) jst.go.jp
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 35-350 |

Table 2: Major Mass Spectral Fragments of this compound in GC-MS (EI)

m/z Relative Intensity (%) Proposed Ion Structure / Fragmentation
150 100 [M]⁺ (Molecular Ion)
135 ~70 [M-CH₃]⁺
107 ~35 [M-CH₃-CO]⁺

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For the analysis of less volatile derivatives of this compound or for applications where derivatization is not desirable, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity and sensitivity by utilizing a two-stage mass analysis process known as Multiple Reaction Monitoring (MRM).

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules like phenols. The ESI source can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred as it readily forms the deprotonated molecule [M-H]⁻.

In the tandem mass spectrometer, the [M-H]⁻ precursor ion (m/z 149 for this compound) is selected in the first quadrupole. It is then fragmented in a collision cell through collision-induced dissociation (CID). Specific product ions are then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix. While specific MRM transitions for this compound are not extensively documented in readily available literature, they can be predicted based on the analysis of structurally similar compounds, such as 4-ethylguaiacol. For 4-ethylguaiacol ([M-H]⁻ at m/z 151), a major transition is the loss of a methyl group (m/z 151 → 136). researchgate.netnih.gov A similar loss of the methyl group from the methoxy function would be expected for this compound, leading to a transition of m/z 149 → 134.

Table 3: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Phenolic Compounds

Parameter Condition
Liquid Chromatograph Agilent 1200 series or similar
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) jst.go.jp
Mobile Phase Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic or acetic acid jst.go.jp
Flow Rate 0.5 - 1.0 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) m/z 149 [M-H]⁻
Product Ion (Q3) m/z 134 (quantifier), other fragments (qualifier)

| Collision Gas | Argon |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Analogues

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, many of its natural derivatives, particularly lignans and neolignans, are chiral. rsc.orgresearchgate.net These compounds are formed through the oxidative coupling of two phenylpropane units, such as coniferyl alcohol, a biosynthetic precursor to this compound. The coupling can create one or more stereocenters, leading to the existence of enantiomers and diastereomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques for the stereochemical assignment of these chiral analogues. researchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters. researchgate.netnih.gov

The stereochemical analysis of lignans and neolignans is a prominent application of CD spectroscopy. rsc.orgresearchgate.netresearchgate.net For example, the absolute configuration of newly isolated neolignans can be determined by comparing their experimental CD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov This combination of experimental and computational approaches has become a standard for the unambiguous structural elucidation of complex chiral natural products. rsc.orgnih.gov

Furthermore, the sign of the Cotton effects in specific regions of the CD spectrum can often be correlated with the configuration at certain stereocenters within a class of related compounds, providing a rapid method for stereochemical assignment. researchgate.net For instance, in certain classes of neolignans, the sign of the Cotton effect around 230 and 270 nm has been used to directly assign the stereochemistry at specific carbon atoms. researchgate.net Therefore, should chiral dimers or other derivatives of this compound be synthesized or isolated, CD spectroscopy would be an indispensable tool for determining their absolute stereochemistry.

Computational and Theoretical Studies on 3 Ethenyl 4 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the molecular properties and reactivity of organic compounds. DFT calculations for a molecule like 3-ethenyl-4-methoxyphenol would typically involve optimizing its geometry to find the most stable conformation and then calculating various electronic properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is distributed over the aromatic system. The presence of the ethenyl (vinyl) and methoxy (B1213986) groups would be expected to modulate the energies of these orbitals.

Computational studies on similar phenolic compounds, such as (E)-2-nitro-4-[(phenylimino)methyl]phenol, have utilized DFT with the B3LYP functional and a 6-311G+(d,p) basis set to calculate the HOMO-LUMO energy gap nih.gov. While specific values for this compound are not available, a hypothetical representation of such data based on analogous compounds is presented in Table 1.

Table 1. Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterEnergy (eV)
EHOMO-5.8
ELUMO-1.2
Energy Gap (ΔE)4.6

DFT calculations are also instrumental in predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to aid in the identification of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts are valuable for assigning peaks in experimental spectra.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This method can predict the absorption wavelengths (λ_max) and oscillator strengths, providing insight into the electronic structure and color of the compound.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific molecular motions, such as the stretching and bending of bonds (e.g., O-H stretch of the phenolic hydroxyl group, C=C stretch of the vinyl group).

For instance, studies on other phenolic compounds have successfully correlated DFT-predicted vibrational frequencies with experimental FT-IR spectra nih.gov. A hypothetical summary of predicted spectroscopic data for this compound is shown in Table 2.

Table 2. Hypothetical Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterHypothetical Value
¹H NMRChemical Shift (OH)~5.0-6.0 ppm
¹³C NMRChemical Shift (C-OH)~145-155 ppm
UV-Vis (TD-DFT)λmax~270-290 nm
IRO-H Stretch Frequency~3400-3600 cm-1

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the vinyl group), MD simulations can provide valuable insights into its conformational landscape.

By simulating the molecule's dynamics, researchers can identify low-energy conformations and understand the barriers to rotation between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. MD simulations have been used to study the behavior of complex systems containing phenolic resins, demonstrating their utility in modeling the dynamics of such compounds researchgate.net. These simulations can also elucidate the role of intermolecular interactions, such as hydrogen bonding, in the condensed phase.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly using DFT, can be used to predict the reactivity of this compound. By analyzing the distribution of electron density and the energies of molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For example, the hydroxyl group and the vinyl group are potential sites of reaction. DFT calculations can be used to model the reaction pathways of, for instance, oxidation of the phenol or polymerization of the vinyl group. By calculating the activation energies for different potential reactions, the most favorable pathways can be determined. Studies on the reactivity of other phenolic compounds have demonstrated the utility of DFT in understanding reaction mechanisms and predicting outcomes acs.org.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or, in the case of phenolic compounds, antioxidant activity.

For a series of related phenolic compounds, QSPR models can be developed to predict a particular property based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices. QSPR studies on phenolic compounds have been successful in predicting their antioxidant activities, which are often related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals researchgate.netfrontiersin.org. While a specific QSPR model for this compound has not been developed, it could be included in a larger dataset of phenolic compounds to build a predictive model for properties of interest. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing nih.govmdpi.com.

Biological Activity and Mechanistic Insights of 3 Ethenyl 4 Methoxyphenol Non Clinical Focus

In Vitro Antioxidant and Radical Scavenging Mechanisms

3-Ethenyl-4-methoxyphenol, a phenolic compound, is structurally positioned to exhibit antioxidant properties due to its hydroxyl and methoxy (B1213986) functional groups on the benzene (B151609) ring. Its potential to counteract oxidative stress is evaluated through its ability to scavenge reactive free radicals.

Assessment of Scavenging Efficacy against Reactive Oxygen and Nitrogen Species

Comprehensive studies detailing the specific scavenging efficacy of this compound against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) are not extensively available in the current scientific literature. Quantitative data from standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, which would provide specific IC50 values for this compound, have not been prominently reported.

However, research on structurally similar 2-methoxyphenols, such as isoeugenol, indicates that compounds with this core structure possess significant radical-scavenging activity nih.govjosai.ac.jpnih.govfoodandnutritionresearch.net. Studies comparing isoeugenol to its isomer eugenol (B1671780) have found that isoeugenol, which shares the propenyl side chain in conjugation with the aromatic ring similarly to this compound, exhibits higher antioxidant activity foodandnutritionresearch.net. This suggests that this compound likely possesses radical scavenging capabilities, though specific quantitative assessments are needed for confirmation.

Interactive Data Table: Antioxidant Activity Data for this compound (Note: As specific experimental data for this compound is not available in the cited literature, this table remains illustrative of the parameters typically measured.)

Assay Radical Species IC50 (µM) TEAC (Trolox Equivalents) Source
DPPH 2,2-diphenyl-1-picrylhydrazyl Data not available Data not available -
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Data not available Data not available -
Superoxide Scavenging Superoxide Anion (O₂⁻) Data not available Data not available -
Hydroxyl Radical Scavenging Hydroxyl Radical (•OH) Data not available Data not available -

Mechanistic Pathways of Antioxidant Action

The antioxidant action of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT) nih.govresearchgate.net.

Upon donating the hydrogen atom, the compound is transformed into a relatively stable phenoxyl radical. The stability of this resulting radical is crucial to the antioxidant potential of the parent molecule. For this compound, this stability is enhanced by two key structural features:

The Methoxy Group (-OCH₃): Located ortho to the hydroxyl group, the methoxy group can donate electron density to the aromatic ring, which helps to delocalize the unpaired electron of the phenoxyl radical, thus increasing its stability.

The Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group extends the conjugation of the π-system of the benzene ring. This extended conjugation provides a larger area over which the unpaired electron of the phenoxyl radical can be delocalized, further contributing to its stability and making the parent molecule a more effective antioxidant foodandnutritionresearch.net.

The structure-activity relationship of phenolic acids suggests that both phenolic hydroxyl and methoxyl groups are key promoters of antioxidant activity nih.govresearchgate.net. The antioxidant mechanism can also involve single-electron transfer followed by proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton from the hydroxyl group nih.govresearchgate.net. The specific dominant mechanism for this compound would depend on factors such as the solvent and the nature of the free radical.

Enzyme Inhibition and Modulation Studies

The interaction of this compound with various enzymes has been explored in non-clinical research, focusing on its potential to modulate their activity.

Identification of Specific Enzyme Targets and Kinetic Analysis

While broad studies on methoxyphenols exist, specific kinetic analyses detailing the inhibition of enzymes like tyrosinase or acetylcholinesterase by this compound are limited in the reviewed literature. Research on analogous compounds suggests that the methoxyphenol structure is a relevant scaffold for enzyme inhibition. For instance, various 2-methoxyphenols have been investigated as inhibitors of cyclooxygenase-2 (COX-2) nih.govjosai.ac.jp. However, without direct experimental evidence, the specific targets and inhibitory constants (IC50, Ki) for this compound remain to be determined.

Interactive Data Table: Enzyme Inhibition Profile of this compound (Note: This table is illustrative, as specific experimental data for this compound was not found in the reviewed sources.)

Enzyme Target IC50 (µM) Inhibition Constant (Ki) (µM) Type of Inhibition Source
Tyrosinase Data not available Data not available Data not available -
Acetylcholinesterase (AChE) Data not available Data not available Data not available -
Cyclooxygenase-2 (COX-2) Data not available Data not available Data not available -

Molecular Docking and Binding Affinity Predictions

In silico studies involving molecular docking are powerful tools for predicting the interaction between a small molecule like this compound and the active site of a target enzyme. Such studies can elucidate the binding mode, estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol), and identify key interacting amino acid residues.

Currently, specific molecular docking studies for this compound with enzymes such as tyrosinase or acetylcholinesterase are not prominently published. However, docking studies on structurally related methoxyphenols provide insights into potential interactions. For these compounds, the phenolic hydroxyl and methoxy groups are often predicted to form hydrogen bonds with polar residues in the enzyme's active site, while the aromatic ring engages in hydrophobic or π-π stacking interactions. The vinyl side chain could further influence binding by occupying a hydrophobic pocket within the active site. A definitive analysis requires dedicated computational studies for this compound.

Antimicrobial Efficacy Against Non-Human Pathogens (in vitro)

The potential of this compound as an antimicrobial agent has been considered, particularly against microorganisms relevant to food spoilage and agriculture.

Direct studies quantifying the antimicrobial activity of this compound against specific non-human pathogens are scarce. However, the efficacy of its close structural analogs, eugenol and isoeugenol, against foodborne pathogens and spoilage bacteria is well-documented foodandnutritionresearch.net. These studies report Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a range of bacteria. For instance, isoeugenol has demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often being lower (indicating higher potency) than those for eugenol foodandnutritionresearch.net. This suggests that the conjugated double bond in the side chain, a feature shared with this compound, is important for antimicrobial action. The likely mechanism involves disruption of the bacterial cell membrane and inhibition of essential enzymes. Further research is needed to establish a precise antimicrobial spectrum and efficacy for this compound.

Interactive Data Table: Antimicrobial Activity of this compound (Note: Data is not available for this specific compound in the reviewed literature; the table is for illustrative purposes.)

Pathogen Type MIC (µg/mL) MBC (µg/mL) Source
Listeria monocytogenes Foodborne Bacteria Data not available Data not available -
Aspergillus flavus Plant Pathogenic Fungus Data not available Data not available -
Pseudomonas fluorescens Spoilage Bacteria Data not available Data not available -

Antibacterial Mechanisms

While specific mechanistic studies on this compound are limited, research on structurally related phenolic compounds, such as guaiacol (B22219) and other phenols derived from smoke, provides insights into its potential antibacterial actions. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including the inactivation of enzymes and the destabilization of bacterial cell walls. researchgate.net For instance, guaiacol, which shares the core methoxyphenol structure, has demonstrated antibacterial activity against Bacillus subtilis. researchgate.net

Extracts from Protium hebetatum, containing p-vinylguaiacol, have shown moderate inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 1 mg/mL. researchgate.net The lipophilic nature of these phenolic compounds allows them to partition into the lipid bilayer of bacterial membranes, disrupting their structure and function. This can lead to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death. nih.gov The presence of a vinyl group on the benzene ring may influence the compound's hydrophobicity and its interaction with the bacterial cell membrane.

Antifungal Mechanisms

The antifungal properties of this compound and related compounds have been investigated against various fungal species. Guaiacol has been shown to inhibit mycelial growth, conidial formation, and germination in Fusarium graminearum. nih.gov The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane by interfering with Ca2+ transport channels. nih.gov This disruption of intracellular calcium homeostasis can trigger apoptosis-like cell death in fungi. nih.gov

Volatile fractions of Convolvulus althaeoides L. roots, which contain 4-vinylguaiacol as a major component (12.2%), have demonstrated antifungal and anti-biofilm activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The minimum inhibitory concentrations (MICs) for these fractions ranged from 0.87 to 3.5 mg/mL. nih.gov Furthermore, these volatile fractions were effective in inhibiting biofilm formation, a key virulence factor for Candida species. nih.gov This suggests that this compound may contribute to the prevention of candidal biofilm formation. nih.gov

Antiproliferative Effects in Established Cell Culture Models (Non-Human or Basic Mechanistic Research)

This compound, referred to as 4-vinylguaiacol in some studies, has demonstrated significant antiproliferative effects in human colorectal cancer (CRC) cell lines. acs.orgnih.gov In studies comparing its activity to its precursor, ferulic acid, 4-vinylguaiacol exhibited much stronger growth suppression in both HCT-116 and HT-29 CRC cell lines. acs.org The half-maximal inhibitory concentration (IC50) for 4-vinylguaiacol on HT-29 cells was found to be 350 μM. nih.gov

The antiproliferative activity of 4-vinylguaiacol is mediated through the induction of cell cycle arrest and apoptosis. acs.orgacs.org Treatment of HCT-116 and HT-29 cells with 4-vinylguaiacol led to an arrest in the G1 phase of the cell cycle. acs.org Specifically, in HCT-116 cells, treatment with 0.5 mM and 1.0 mM of 4-vinylguaiacol for 48 hours increased the percentage of cells in the G1 phase to 77.1% and 68.8%, respectively, compared to 56.3% in control cells. acs.org This cell cycle arrest is a crucial mechanism for inhibiting the uncontrolled proliferation of cancer cells.

Furthermore, 4-vinylguaiacol was found to induce apoptosis, or programmed cell death, in these cancer cell lines. acs.org The induction of apoptosis is considered a more significant contributor to its cancer cell growth-inhibitory effect than cell cycle deceleration. acs.org

Antiproliferative Effects of 4-Vinylguaiacol on Colorectal Cancer Cell Lines
Cell LineParameterConcentrationEffectCitation
HT-29IC50350 µMInhibition of cell proliferation nih.gov
HCT-116Cell Cycle Arrest (48h)0.5 mMIncreased G1 phase to 77.1% (Control: 56.3%) acs.org
HCT-116Cell Cycle Arrest (48h)1.0 mMIncreased G1 phase to 68.8% (Control: 56.3%) acs.org
HT-29Cell Growth Inhibition (48h)1.0 mM85.9 ± 3.9% inhibition acs.org
HCT-116Cell Growth Inhibition (48h)1.0 mM50.0 ± 3.4% inhibition acs.org

In Vivo Animal Model Studies (Focus on Pharmacokinetic and Mechanistic Insights, Not Clinical Efficacy/Safety)

Detailed in vivo animal studies specifically investigating the pharmacokinetics and metabolic fate of this compound are not extensively available in the reviewed literature. However, it is noteworthy that 4-vinylguaiacol is a known metabolite of ferulic acid, produced through the biotransformation by enteric microbiota. acs.orgnih.gov This suggests that this compound can be formed in the gastrointestinal tract of animals and humans following the consumption of ferulic acid-rich foods.

Investigations into Bioavailability and Metabolic Fate in Animal Models

There is a lack of specific data from in vivo animal models detailing the absorption, distribution, metabolism, and excretion (ADME) profile of orally or parenterally administered this compound. The formation of this compound in the gut from ferulic acid has been demonstrated, but its subsequent systemic bioavailability and metabolic pathways remain to be elucidated through dedicated pharmacokinetic studies in animal models.

Studies on Molecular and Cellular Mechanisms of Action in Animal Tissues

Consistent with the limited pharmacokinetic data, there is a scarcity of in vivo studies in animal models that investigate the molecular and cellular mechanisms of action of this compound in various tissues. While in vitro studies provide valuable insights into its antiproliferative effects, further research using animal models is necessary to understand its physiological effects and mechanisms of action at the whole-organism level.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 3 Ethenyl 4 Methoxyphenol

Identification and Isolation from Biological Sources

3-Ethenyl-4-methoxyphenol is a volatile aromatic compound identified in a diverse range of natural sources, from the plant kingdom to microbial cultures. Its presence is often a result of the degradation of a more complex precursor molecule, ferulic acid.

Plant Kingdom Derivations

This compound has been identified as a natural volatile component in a variety of plant-based foods and materials. Its direct precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid), is exceptionally abundant in the cell walls of many plants, where it crosslinks polysaccharides, enhancing structural integrity semanticscholar.orgnih.gov. The compound itself has been found in cooked apples, grapefruit juice (Citrus paradisi), feijoa fruit (Feijoa sellowiana), grapes (Vitis vinifera), strawberries, raw asparagus, and celery ihbt.res.in. It is also a known constituent of processed plant products such as white and red wine, coffee, partially fermented tea, and roasted peanuts (Arachis hypogea) ihbt.res.in. Furthermore, it has been isolated from the pods of okra (Hibiscus esculentus) and fonio grain (Digitaria exilis) ihbt.res.in. In the context of brewing, the ferulic acid required for its formation is found in the husks of barley and wheat malt beerandbrewing.comnih.gov.

Plant/Product Source Scientific Name
Grapefruit Juice Citrus paradisi
Feijoa Fruit Feijoa sellowiana
Grape Vitis vinifera
Roasted Peanuts Arachis hypogea
Okra Hibiscus esculentus
Fonio Digitaria exilis

Microbial Production and Metabolites

A significant source of this compound is its production by various microorganisms through the biotransformation of ferulic acid. This conversion is a common metabolic pathway for many yeasts, fungi, and bacteria.

In the realm of yeasts, specific strains of Saccharomyces cerevisiae, particularly those possessing the phenolic off-flavor (POF+) gene, are well-known for producing this compound during fermentation, which is characteristic of certain beer styles like German-style wheat beers beerandbrewing.comnih.govnih.gov.

Filamentous fungi, especially basidiomycetes, are also efficient producers. The edible mushroom Volvariella volvacea can convert ferulic acid into high amounts of 4-vinylguaiacol thaiscience.info. Similarly, Schizophyllum commune is noted for this conversion, which is part of a degradation pathway that can further oxidize the compound to vanillin (B372448) and vanillic acid thaiscience.info. Research has also identified a highly efficient ferulic acid decarboxylase from S. commune nih.govnih.gov.

Bacteria are widely assayed for this biotransformation. Various species, including Streptomyces setonii, Enterobacter sp., and Lactobacillus farciminis, are capable of decarboxylating ferulic acid frontiersin.org. Strains of Bacillus, such as Bacillus atrophaeus and Bacillus pumilus, have been a focus for industrial-scale bioproduction due to their robust enzymatic activity frontiersin.orggoogle.com. Recombinant E. coli expressing decarboxylase genes from these bacteria have been developed to improve production efficiency frontiersin.orggoogle.com.

Microbial Kingdom Species
Yeast Saccharomyces cerevisiae (POF+ strains)
Fungi Schizophyllum commune
Fungi Volvariella volvacea
Bacteria Bacillus atrophaeus
Bacteria Bacillus pumilus
Bacteria Enterobacter sp.
Bacteria Lactobacillus spp.
Bacteria Streptomyces setonii

Extraction and Purification Methodologies from Complex Natural Matrices

The isolation of this compound from complex biological sources requires specific extraction and purification techniques tailored to the matrix.

For aqueous matrices such as fruit juices, solid-phase extraction (SPE) is a common method. For instance, 4-vinylguaiacol and its precursor, ferulic acid, can be determined in orange juice by first passing the sample through a C18 SPE cartridge, followed by analysis and quantification using High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com.

In microbial fermentation processes, where the compound is produced in a culture broth, in situ product recovery techniques are often employed to prevent product inhibition and simplify downstream processing. A widely used method is the establishment of an aqueous-organic biphasic system within the bioreactor frontiersin.orggoogle.com. An immiscible organic solvent, such as n-octane or 1-octanol, is added to the fermentation medium. The lipophilic this compound preferentially partitions into the organic phase, from which it can be more easily recovered frontiersin.orggoogle.com.

For purification from crude extracts or fermentation broths, a combination of techniques is used. After initial extraction, further purification can be achieved through methods like bulb-to-bulb distillation or column chromatography nih.gov. Analytical quantification is typically performed using HPLC, which allows for the separation of the target compound from related phenolics frontiersin.orgplos.org. Cold online solid-phase extraction using adsorbent resins like Amberlite XAD4 has also been successfully integrated into bioprocesses; the compound is adsorbed onto the resin and subsequently eluted with a solvent such as ethanol mdpi.com.

Proposed Biosynthetic Routes and Enzymatic Steps

The primary biosynthetic pathway for this compound in biological systems is the direct, non-oxidative decarboxylation of ferulic acid nih.govresearchgate.net. This single-step conversion is a crucial metabolic route in many microorganisms.

The key enzymes responsible for this reaction are known as phenolic acid decarboxylases (PAD) or, more specifically, ferulic acid decarboxylases (FAD) semanticscholar.orgbeerandbrewing.comnih.gov. These cofactor-independent enzymes catalyze the removal of the carboxyl group from the side chain of ferulic acid nih.gov. The proposed reaction mechanism involves the deprotonation of the hydroxyl group on the phenolic ring, which leads to the formation of a quinoid intermediate. This intermediate facilitates the cleavage of the carbon-carbon bond, releasing carbon dioxide (CO₂) and forming the stable vinyl end product, this compound semanticscholar.org.

In some bioprocessing applications, a two-step enzymatic cascade is employed, particularly when the ferulic acid is not freely available but is ester-linked to polysaccharides in plant biomass. In this approach, a feruloyl esterase (FAE) is first used to hydrolyze the ester bonds and liberate free ferulic acid from the raw material, such as sugar beet fiber or cereal brans nih.govmdpi.com. The released ferulic acid then becomes available as a substrate for the second enzyme, ferulic acid decarboxylase (FAD), which performs the decarboxylation to yield the final product mdpi.com.

Enzyme Abbreviation Function
Ferulic Acid Decarboxylase FAD Catalyzes the direct decarboxylation of ferulic acid to this compound.
Phenolic Acid Decarboxylase PAD A broader class of enzymes that includes FADs, capable of decarboxylating various phenolic acids.
Feruloyl Esterase FAE Hydrolyzes ester bonds to release free ferulic acid from plant cell wall polysaccharides.

Structure Activity Relationship Sar Studies of 3 Ethenyl 4 Methoxyphenol Analogues

Systematic Chemical Modifications and Resultant Activity Profiles

Information regarding systematic chemical modifications of 3-ethenyl-4-methoxyphenol and the resulting impact on its biological activity is not available in the scientific literature. The following subsections outline the types of modifications that would be investigated in a typical SAR study, though no specific data for this compound has been found.

Standard SAR studies would investigate the impact of modifying the ethenyl (-CH=CH₂) group. This could include:

Saturation: Conversion of the vinyl group to an ethyl group to understand the role of the double bond.

Elongation or Shortening: Altering the length of the alkenyl chain.

Introduction of Substituents: Adding various chemical groups to the vinyl moiety.

Without experimental data, the contribution of the ethenyl group to the activity profile of this compound remains speculative.

The methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the phenol (B47542) ring are critical determinants of a molecule's properties, including its acidity, polarity, and ability to form hydrogen bonds. A thorough SAR investigation would explore:

Positional Isomerism: Moving the methoxy and hydroxyl groups to other positions on the phenyl ring.

Modification of the Hydroxyl Group: Etherification or esterification to probe the importance of the acidic proton.

Modification of the Methoxy Group: Replacement with other alkoxy groups (e.g., ethoxy, propoxy) to evaluate steric and electronic effects.

However, specific research detailing these modifications for this compound and their effects on biological activity has not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies employ statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activities. Given the absence of such a dataset for this compound analogues in the public literature, no specific QSAR models have been developed or reported for this compound.

Exploration of Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, it does not have stereoisomers whose differential activity could be explored. If analogues were created that introduced chiral centers, then the study of stereochemical influences would become relevant.

Potential Non Therapeutic Applications of 3 Ethenyl 4 Methoxyphenol

Role in Material Science and Polymer Chemistry

The distinct chemical structure of 3-ethenyl-4-methoxyphenol, possessing a polymerizable vinyl group and a functional phenolic ring, makes it a valuable component in the field of material science and polymer chemistry.

Use as a Monomer or Crosslinking Agent

This compound serves as a bio-based monomer for the synthesis of a variety of polymers. Its vinyl group allows it to undergo polymerization through various mechanisms, including controlled radical polymerization and cationic polymerization, to produce well-defined polymers. researchgate.netacs.org Researchers have successfully synthesized bio-based polystyrenes with phenolic functions by polymerizing 4-vinylguaiacol. mdpi.com These polymers are notable for their amphiphilic nature, a property that can be tuned by copolymerizing this compound with other monomers like p-methoxystyrene. mdpi.com

Furthermore, derivatives of this compound have been employed to create more complex polymer architectures. For instance, an epoxy-functionalized derivative of 4-vinylguaiacol has been used to synthesize bio-based, degradable star polymers. rsc.orgrsc.org In these structures, the polymerized vinylguaiacol chains act as arms emanating from a central core, which can be designed to be degradable under specific conditions. rsc.orgrsc.org The ability to form such intricate structures highlights its potential as a versatile building block for advanced polymeric materials. The hydroxyl group on the phenolic ring also allows for easy functionalization, expanding its utility as a monomer for creating polymers with tailored properties. rsc.org

Table 1: Polymerization Studies of this compound and its Derivatives

Polymerization Method Monomer(s) Resulting Polymer Type Key Findings
Controlled/Living Cationic Polymerization This compound (4VG) Amphiphilic Polystyrenes Achieved polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com
Controlled Radical Polymerization (RAFT) Protected 4VG derivatives Well-defined bio-based poly(vinylguaiacol) Successful polymerization with high monomer conversions and potential for block copolymer synthesis. researchgate.netacs.org
RAFT/ROCOP Strategy Epoxy-functionalised 4-vinylguaiacol (4VGEP) Bio-based, degradable star polymers Formed ester cross-linked star polymers in high yields with a degradable core. rsc.orgrsc.org

Antioxidant Additive in Polymeric Materials

The phenolic structure of this compound inherently suggests antioxidant capabilities. Phenolic compounds are well-known for their ability to scavenge free radicals, which are responsible for the oxidative degradation of polymeric materials. specialchem.com This degradation can lead to a loss of mechanical properties, discoloration, and a general reduction in the lifespan of the polymer. specialchem.com By incorporating antioxidant additives, the durability and thermal stability of polymers can be significantly enhanced. specialchem.com

Application in Agri-food Chemistry and Preservation (Excluding Direct Human Consumption Guidelines)

In the agri-food sector, this compound is primarily recognized as a significant flavor and aroma compound in a variety of fermented foods and beverages, including beer, wine, and soy sauce. thegoodscentscompany.comguidechem.com Its characteristic clove-like or spicy aroma is often considered a desirable quality, particularly in certain styles of beer. guidechem.comacs.org The formation of this compound in food products is typically a result of the enzymatic decarboxylation of ferulic acid by specific strains of yeast during fermentation. researchgate.netforeverest.net

Function as a Polymerization or Ultraviolet Inhibitor in Industrial Processes

In industrial settings, the control of polymerization reactions is crucial. Unwanted or premature polymerization of monomers during storage and transportation can lead to product loss and safety hazards. nih.gov Chemical inhibitors are added to monomers to prevent such spontaneous polymerization. nih.gov Phenolic compounds, such as 4-methoxyphenol (B1676288) (MEHQ), are commonly used as polymerization inhibitors for vinyl monomers like acrylates and styrene (B11656). csnvchem.comcsnvchem.comhoseachem.com

Given its phenolic structure, this compound has the potential to function as a polymerization inhibitor. The phenolic hydroxyl group can react with and neutralize free radicals that initiate polymerization. nih.gov While its primary application is often as a monomer itself, its inherent inhibitory properties, especially in its unpurified state containing other phenolic compounds, could be a factor in controlling its own polymerization. mdpi.com Furthermore, the aromatic structure of this compound suggests a potential for ultraviolet (UV) light absorption. Compounds that absorb UV radiation can act as UV inhibitors, protecting materials from degradation caused by sunlight. This is another area where its phenolic nature could be beneficial in industrial formulations. csnvchem.com

Utility as a Building Block in Fine Chemical Synthesis (e.g., agrochemicals, dyes)

The chemical reactivity of this compound makes it a valuable building block, or platform molecule, for the synthesis of a wide array of fine chemicals. mdpi.com Its structure contains multiple reactive sites: the vinyl group, the phenolic hydroxyl group, the methoxy (B1213986) group, and the aromatic ring itself, all of which can be chemically modified. mdpi.comresearchgate.net This versatility allows for its conversion into a variety of derivatives with different functionalities.

This compound can serve as a precursor for the synthesis of other high-value compounds. For instance, it can be converted into vanillin (B372448) and other related aromatic compounds that are used in the flavor, fragrance, and pharmaceutical industries. guidechem.comfrontiersin.org The potential to use this compound as a starting material for the synthesis of agrochemicals and dyes is an area of active research. mdpi.com Its bio-based origin makes it an attractive alternative to petroleum-derived starting materials, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Development of Analytical Sensors for Detection in Specific Matrices

The presence and concentration of this compound can be a critical quality indicator in various food and beverage products. researchgate.net For example, in certain types of beer, its presence is desirable, while in others, it is considered an off-flavor. guidechem.com Therefore, the ability to accurately detect and quantify this compound is of significant importance for quality control in the food industry.

This need has driven the development of various analytical methods for its detection. High-performance liquid chromatography (HPLC) is a commonly used technique for measuring the concentration of this compound in matrices such as orange juice and beer. acs.orgresearchgate.net The development of these analytical methods is a crucial step toward the creation of dedicated analytical sensors. Such sensors would allow for rapid, real-time monitoring of this compound levels during food production and storage, enabling better process control and ensuring consistent product quality.

Information regarding this compound remains limited in scientific literature, precluding a detailed analysis of its specific environmental fate and degradation pathways.

Extensive searches for research dedicated to the environmental considerations of this compound have yielded minimal specific data. Consequently, a comprehensive and scientifically detailed article strictly adhering to the requested outline on its photolytic, hydrolytic, microbial, and enzymatic degradation cannot be constructed at this time. The scientific community has yet to publish in-depth studies on these specific aspects of this particular compound.

However, some general information is available for the broader class of methoxyphenols, to which this compound belongs. This information can provide a contextual understanding of its likely environmental behavior.

Environmental Considerations and Degradation Pathways of Methoxyphenols

Environmental Fate Modeling and Prediction of Persistence of this compound

The predictions for this compound (CAS No. 7786-61-0) from EPI Suite™ provide valuable insights into its likely environmental distribution and persistence. These models simulate the compound's behavior in air, water, soil, and sediment, offering predictions on its biodegradation, atmospheric oxidation, and partitioning.

Predicted Environmental Persistence from Modeling Studies

The following tables summarize the predicted environmental fate of this compound based on widely used environmental modeling software.

Table 1: Predicted Biodegradation of this compound

This table presents the predicted timeframe for the biodegradation of this compound in different environmental settings. The predictions are based on structural analogies to other compounds and established biodegradation pathways.

ModelPredictionTimeframeProbability
Linear Biodegradation Model Ultimate BiodegradationWeeks0.678
Primary BiodegradationDays-Weeks0.865
Non-Linear Biodegradation Model Ultimate BiodegradationWeeks0.783
Primary BiodegradationDays-Weeks0.943
MITI Linear Model Readily BiodegradableNo0.176
MITI Non-Linear Model Readily BiodegradableNo0.117
Anaerobic Biodegradation Weeks0.495

Data generated using predictive models. The probability indicates the likelihood of the prediction.

The models suggest that this compound is likely to undergo biodegradation in the environment, with a predicted timeframe of days to weeks for primary degradation and weeks for ultimate degradation. However, it is not predicted to be readily biodegradable according to the stringent criteria of the Ministry of International Trade and Industry (MITI) of Japan.

Table 2: Predicted Soil Adsorption and Partitioning

The potential for a chemical to move through the soil or adsorb to soil particles is indicated by its Soil Adsorption Coefficient (Koc).

ParameterPredicted ValueInterpretation
Soil Adsorption Coefficient (Koc) 255.9 L/kgModerate mobility in soil
Log Koc 2.408

Data generated using predictive models.

The predicted Koc value suggests that this compound will have moderate mobility in soil. This indicates a potential for some leaching into groundwater, but also significant adsorption to soil organic matter.

Table 3: Predicted Atmospheric Oxidation

In the atmosphere, the persistence of a chemical is largely determined by its reaction with hydroxyl (OH) radicals.

ParameterPredicted ValueHalf-Life
OH Radical Reaction Rate Constant 1.96 x 10⁻¹⁰ cm³/molecule-sec0.54 days (12-hr day)

Data generated using predictive models.

The predicted atmospheric half-life of this compound is short, suggesting that it will be rapidly degraded in the atmosphere through photochemical oxidation.

Detailed Research Findings from Analogous Compounds

While specific research on the environmental fate modeling of this compound is not abundant, studies on structurally similar phenolic compounds, such as guaiacol (B22219) and cresols, provide corroborating evidence for the model predictions. Research on these compounds indicates that biodegradation is a primary mechanism for their removal from soil and water environments. For instance, cresols are known to be readily degraded in the atmosphere and their concentrations in the environment generally remain low due to rapid removal rates. Biodegradation is the dominant mechanism for the breakdown of cresols in soil and water. Similarly, guaiacol is not expected to persist in the environment due to biodegradation and rapid atmospheric oxidation. The presence of the vinyl group in this compound may influence its degradation pathways compared to these simpler analogs, potentially serving as a site for initial microbial attack.

Future Research Directions for 3 Ethenyl 4 Methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.